molecular formula C10H11ClO2 B13085596 3-(Chloromethyl)phenyl propanoate

3-(Chloromethyl)phenyl propanoate

Cat. No.: B13085596
M. Wt: 198.64 g/mol
InChI Key: FMWZTRAMXVTDMU-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name 3-(chloromethyl)phenyl propanoate systematically describes the compound’s structure. The root name "phenyl" indicates a benzene ring substituent, while "3-(chloromethyl)" specifies a chloromethyl group (–CH2Cl) attached to the benzene ring at the third position. The term "propanoate" denotes an ester derived from propanoic acid, where the carboxylic acid group (–COOH) is replaced by an ester linkage (–O–CO–) to the phenyl group.

The structural formula of this compound is represented as:
C6H4(CH2Cl)–O–CO–CH2CH3
This configuration places the chloromethyl and propanoate groups on the benzene ring in a meta relationship relative to each other. The ester functional group (–O–CO–) bridges the aromatic ring and the propyl chain, forming a stable molecular architecture.

Alternative Chemical Names and Historical Terminology

The compound is recognized by several synonyms and registry identifiers, reflecting its use across diverse chemical contexts:

  • Chloromethyl 3-phenylpropanoate : Emphasizes the chloromethyl group and the phenylpropanoate backbone.
  • Benzyl 3-chloropropanoate : Highlights the benzyl ester linkage, though this term is less specific to the meta-substituted chloromethyl group.
  • CAS 104822-00-6 and CAS 25800-28-6 : Unique identifiers in chemical databases.

Historically, the compound’s nomenclature has evolved alongside advancements in IUPAC guidelines. Early literature occasionally used non-systematic terms such as "meta-chloromethyl phenyl propionate," but these have largely been superseded by standardized naming conventions.

Molecular Formula and Weight Validation

The molecular formula C10H11ClO2 is consistently validated across independent sources. The molecular weight calculation proceeds as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon 10 12.01 120.10
Hydrogen 11 1.008 11.09
Chlorine 1 35.45 35.45
Oxygen 2 16.00 32.00
Total 198.64

This tabulated verification aligns with experimental data from PubChem and Chemsrc, which report a molecular weight of 198.64 g/mol . The precise mass, calculated as 198.04500 g/mol , further confirms the formula’s accuracy through high-resolution mass spectrometry.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

[3-(chloromethyl)phenyl] propanoate

InChI

InChI=1S/C10H11ClO2/c1-2-10(12)13-9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3

InChI Key

FMWZTRAMXVTDMU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC=CC(=C1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)phenyl propanoate typically involves the esterification of 3-(Chloromethyl)phenol with propanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

[ \text{3-(Chloromethyl)phenol} + \text{Propanoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-(Chloromethyl)phenyl propanoate can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH(_4)), resulting in the formation of alcohols.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH(^-)), amines (NH(_2)R), and thiols (SHR), leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO(_4), CrO(_3), H(_2)O, acidic or basic conditions.

    Reduction: LiAlH(_4), dry ether, low temperatures.

    Substitution: NaOH, NH(_2)R, SHR, solvents like ethanol or water, moderate temperatures.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Hydroxyl derivatives, amine derivatives, thiol derivatives.

Scientific Research Applications

3-(Chloromethyl)phenyl propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.

    Biology: Employed in the development of biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential use in drug development, particularly in designing prodrugs that can be activated in specific biological environments.

    Industry: Utilized in the production of fragrances, flavoring agents, and as a precursor for polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)phenyl propanoate largely depends on the specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing hydrolysis to release the active phenol and propanoic acid. The chloromethyl group can also participate in covalent bonding with nucleophilic sites in proteins or other biomolecules, leading to modifications that can be studied for their biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chlorinated Aromatic Groups

Ethyl 3-Amino-3-(3-Chlorophenyl)propanoate Hydrochloride
  • Structure: Features a 3-chlorophenyl group and an amino substitution on the propanoate backbone.
  • Key Properties: Molecular weight 250.12 g/mol; used in pharmaceutical intermediates due to its bioactive amino group .
Ethyl 3-(2-Chloro-6-Fluorophenyl)-2-(5-Isoxazolyl)propanoate
  • Structure : Combines chloro and fluoro substituents on the phenyl ring, with an isoxazole moiety.
  • Key Properties : Molecular weight 297.71 g/mol; demonstrates enhanced metabolic stability due to fluorine’s electronegativity .
  • Contrast : Fluorine substitution reduces reactivity compared to chloromethyl, favoring applications in drug design where stability is critical .
Methyl 3-(3-Hydroxy-4-Methoxyphenyl)propanoate
  • Structure : Contains hydroxyl and methoxy groups on the phenyl ring.
  • Key Properties : CAS 129150-61-4; polar functional groups increase hydrophilicity, contrasting with the lipophilic chloromethyl group .
L-Phenylalanine Mustard (L-PAM)
  • Structure: A nitrogen mustard derivative with a chlorophenyl group and a propanoic acid backbone.
  • Key Properties : Acts as an alkylating agent in chemotherapy; the chlorine atoms facilitate DNA cross-linking .
  • Contrast : The dual chloroethyl groups in L-PAM confer cytotoxic activity, unlike the single chloromethyl group in the target compound .

Comparison of Ester Derivatives

Methyl 2-(3-Benzoyl Phenyl)propanoate
  • Structure: Benzoyl-substituted phenyl propanoate.
  • Key Findings : Demonstrated superior activity as a ketoprofen prodrug compared to ethyl and propyl esters, highlighting the role of ester alkyl chain length in bioavailability .
Iso-Propyl (3R)-3-(3,5-Difluorophenyl)-3-[4-(Methylsulfonyl)phenyl]propanoate
  • Structure : Fluorinated phenyl and sulfonyl groups.
  • Key Findings : NMR data (δ 1.11–7.90 ppm) confirm steric effects from the isopropyl group, which may hinder enzymatic hydrolysis compared to smaller esters .

Physicochemical and Reactivity Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Reactivity/Solubility
3-(Chloromethyl)phenyl propanoate* ~198.6 (estimated) Chloromethyl, ester High reactivity at Cl; moderate hydrophobicity
Ethyl 3-amino-3-(3-chlorophenyl)propanoate HCl 250.12 Amino, chloro, ester Enhanced solubility in polar solvents
Methyl 3-chloropropanoate 122.55 Chloro, ester High volatility; used as alkylating agent
Ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate 239.23 Hydroxy, nitro, ester Polar nitro group increases acidity (pKa ~4.5)

*Estimated based on structural analogs.

Biological Activity

3-(Chloromethyl)phenyl propanoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a chloromethyl group attached to a phenylpropanoate structure, which significantly influences its reactivity and biological activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. Additionally, the ester moiety can undergo hydrolysis in biological systems to release active acid forms that may exhibit pharmacological effects.

The mechanism of action for this compound involves several key interactions:

  • Covalent Bond Formation : The chloromethyl group interacts with nucleophilic sites on proteins, potentially inhibiting or modifying their function.
  • Enzyme Inhibition : Research indicates that similar compounds exhibit inhibitory effects on histone deacetylases (HDACs), which are important targets in cancer therapy.
  • Hydrolysis : The ester group can be hydrolyzed to release active acid forms that may further interact with biological targets.

Biological Activities

This compound has been studied for various biological activities, including:

  • Anticancer Properties : Compounds similar to this compound have shown antiproliferative effects against various cancer cell lines, including HeLa cells. This suggests potential applications in oncology.
  • Enzyme Interaction Studies : The compound's ability to form covalent bonds makes it a candidate for studying enzyme inhibition mechanisms. Techniques such as spectroscopy and chromatography are often employed to analyze binding affinities and mechanisms of action.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibitory effects on cancer cell lines (e.g., HeLa cells)
Enzyme InhibitionTargets HDACs; potential therapeutic applications in cancer treatment
Protein InteractionForms covalent bonds with proteins; modifies enzyme activity

Case Study: Anticancer Activity

A study examined the effects of this compound on HeLa cells. The compound demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth at low concentrations. Further mechanistic studies suggested that the compound induces apoptosis through caspase activation pathways.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparative Analysis of Similar Compounds

Compound NameKey FeaturesUnique Aspects
Ethyl 3-phenylpropanoateLacks chloromethyl groupLess reactive compared to chloromethyl derivatives
Ethyl 3-[4-bromomethyl]phenylpropanoateContains bromomethyl instead of chloromethylDifferent nucleophilic substitution behavior
Methyl 3-[4-(chlorophenyl)]propanoateHydroxy group provides different reactivityPotentially different biological activity

The presence of the chloromethyl group enhances the reactivity and versatility of this compound compared to other compounds, allowing for diverse modifications and potential applications in medicinal chemistry.

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